molecular formula C8H6ClF3O B13593769 2-Chloro-1-(2,3,4-trifluorophenyl)ethan-1-ol

2-Chloro-1-(2,3,4-trifluorophenyl)ethan-1-ol

Cat. No.: B13593769
M. Wt: 210.58 g/mol
InChI Key: JHKJAAJBIXCSPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(2,3,4-trifluorophenyl)ethan-1-ol is a chemical compound known for its unique properties and applications in various scientific fields. It is characterized by the presence of a chloro group and three fluorine atoms attached to a phenyl ring, making it a valuable compound in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,3,4-trifluorophenyl)ethan-1-ol typically involves the reaction of 2,3,4-trifluorobenzaldehyde with chloroethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced equipment and automation ensures consistent quality and efficiency. The industrial production methods are designed to minimize waste and environmental impact while maximizing output.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,3,4-trifluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-Chloro-1-(2,3,4-trifluorophenyl)ethanone, while reduction can produce 2-Chloro-1-(2,3,4-trifluorophenyl)ethanol.

Scientific Research Applications

2-Chloro-1-(2,3,4-trifluorophenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for drug development and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,3,4-trifluorophenyl)ethan-1-ol involves its interaction with molecular targets and pathways. The presence of the chloro and trifluorophenyl groups influences its reactivity and binding affinity. The compound may act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(2,4,5-trifluorophenyl)ethan-1-one
  • 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride
  • 2-(3,4,5-trifluorophenyl)ethan-1-amine hydrochloride

Uniqueness

2-Chloro-1-(2,3,4-trifluorophenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-chloro-1-(2,3,4-trifluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-3-6(13)4-1-2-5(10)8(12)7(4)11/h1-2,6,13H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKJAAJBIXCSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(CCl)O)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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